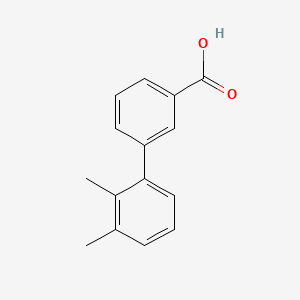

2',3'-Dimethylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCHUDYYICLURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680842 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-78-2 | |

| Record name | 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2',3'-Dimethylbiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the most viable synthetic pathways, mechanistic insights, and practical experimental protocols.

Introduction

Biphenyl carboxylic acids are a class of compounds that feature prominently in the development of pharmaceuticals and functional materials. The specific substitution pattern of this compound, with its sterically demanding ortho- and meta-methyl groups on one phenyl ring and a carboxylic acid at the 3-position of the second ring, presents unique synthetic challenges and imparts distinct physicochemical properties to the molecule. This guide will focus on the most logical and efficient methods for the construction of this target molecule, with a primary emphasis on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Strategic Analysis of Synthetic Routes

The synthesis of this compound necessitates the formation of a carbon-carbon bond between two substituted benzene rings. Several well-established methodologies for biaryl synthesis can be considered. The choice of the optimal route depends on factors such as the availability of starting materials, reaction efficiency, functional group tolerance, and scalability.

Here, we will explore three primary strategies:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.

-

Ullmann Condensation: A classical copper-mediated coupling of two aryl halides. While historically significant, this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][2]

-

Grignard Reagent-Based Approaches: Involving the formation of a Grignard reagent from an aryl halide, which can then be used in a coupling reaction or for the introduction of the carboxylic acid group via reaction with carbon dioxide.

This guide will present a detailed protocol for the Suzuki-Miyaura coupling as the primary and recommended route. The Ullmann condensation and a Grignard-based carboxylation strategy will be discussed as viable alternatives.

Primary Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] For the synthesis of this compound, two principal disconnection approaches are considered:

-

Route A: Coupling of 2,3-dimethylphenylboronic acid with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid).

-

Route B: Coupling of 3-carboxyphenylboronic acid with a 1-halo-2,3-dimethylbenzene (e.g., 1-bromo-2,3-dimethylbenzene).

Both routes are synthetically viable. The choice between them may be influenced by the relative cost and availability of the starting materials. For the purpose of this guide, we will detail Route A , as both 2,3-dimethylphenylboronic acid and 3-bromobenzoic acid are commercially available.[4][5]

Workflow for the Suzuki-Miyaura Coupling Route

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Role |

| 2,3-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | Coupling Partner |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Coupling Partner |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Precursor |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Ligand |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |

| Water (degassed) | H₂O | 18.02 | Co-solvent |

| Toluene | C₇H₈ | 92.14 | Solvent (for extraction) |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Solvent (for extraction) |

| Hydrochloric acid (HCl), 1M | HCl | 36.46 | For acidification |

| Brine (saturated NaCl solution) | NaCl | 58.44 | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenylboronic acid (1.0 eq.), 3-bromobenzoic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq.). The solvent ratio of dioxane to water is typically 4:1 (v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with toluene or ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A precipitate of the crude product should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group (2,3-dimethylphenyl) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended primary route, other methods can be employed for the synthesis of this compound.

Ullmann Condensation

The Ullmann reaction involves the copper-mediated coupling of two aryl halides. In the context of our target molecule, this would typically involve the self-coupling of a suitable precursor, which is not ideal for an unsymmetrical biphenyl. A modified Ullmann-type reaction could involve the coupling of 1-bromo-2,3-dimethylbenzene with 3-iodobenzoic acid in the presence of a copper catalyst at high temperatures.

Advantages:

-

Can be cost-effective if starting materials are inexpensive.

Disadvantages:

-

Often requires harsh reaction conditions (high temperatures).[1]

-

Can suffer from low yields and the formation of homocoupled byproducts.

-

The reaction scope can be limited.

Grignard Reagent Carboxylation

This approach involves the formation of the biphenyl core first, followed by the introduction of the carboxylic acid group.

Synthetic Sequence:

-

Formation of 3-bromo-2',3'-dimethylbiphenyl: This intermediate could be synthesized via a Suzuki-Miyaura coupling between 2,3-dimethylphenylboronic acid and 1,3-dibromobenzene.

-

Grignard Reagent Formation: The resulting 3-bromo-2',3'-dimethylbiphenyl is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent.[7]

-

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or a stream of CO₂ gas.[8][9]

-

Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid to yield the final product.

Advantages:

-

A reliable method for introducing a carboxylic acid group onto an aromatic ring.

Disadvantages:

-

Requires the synthesis of a specific biphenyl halide intermediate.

-

Grignard reagents are highly reactive and sensitive to moisture and protic functional groups.

Caption: Workflow for the synthesis of the target molecule via Grignard carboxylation.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons, with characteristic splitting patterns. The two methyl groups should appear as singlets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display signals for all unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

-

Melting Point: A sharp melting point range for the purified crystalline solid is indicative of high purity.

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable, high-yielding, and functional group-tolerant pathway, utilizing commercially available starting materials. Alternative strategies, such as the Ullmann condensation and Grignard reagent carboxylation, provide additional synthetic options, although they may present challenges in terms of reaction conditions and substrate scope. The protocols and mechanistic discussions provided in this guide offer a solid foundation for the successful synthesis and characterization of this and related biphenyl carboxylic acid derivatives in a research and development setting.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2,3-二甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. youtube.com [youtube.com]

- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dimethylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2',3'-Dimethylbiphenyl-3-carboxylic acid (CAS No. 1215206-78-2). While experimentally determined data for this specific compound is limited in public literature, this document synthesizes known information with expert analysis of structurally similar compounds to offer reliable estimations of its key physicochemical parameters. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate empirical data. Sections on the prevalent synthetic routes and expected spectroscopic signatures are also included to provide a holistic understanding of this molecule for applications in research and drug development.

Introduction: The Significance of Physicochemical Properties

In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a compound's behavior in various environments, dictating its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for various formulations. This compound, a biphenyl derivative, belongs to a class of compounds recognized for their diverse pharmacological potential. The strategic placement of methyl and carboxylic acid functional groups on the biphenyl scaffold suggests a molecule with distinct steric and electronic properties, making a detailed physicochemical analysis essential for unlocking its potential applications.

This guide is structured to provide both foundational knowledge and practical, actionable methodologies for the scientific professional.

Molecular Identity and Core Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and methyl groups at the 2' and 3' positions of the second ring.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2',3'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| CAS Number | 1215206-78-2 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Chemical Structure |  | - |

Estimated Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on the analysis of structurally related compounds and established principles of physical organic chemistry. These estimations provide a valuable baseline for experimental design and computational modeling.

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice forces. For aromatic carboxylic acids, these forces are influenced by molecular symmetry, intermolecular hydrogen bonding of the carboxylic acid dimer, and van der Waals interactions.

-

Estimation: 155-175 °C

-

Rationale: Biphenyl-3-carboxylic acid has a melting point of 164-168 °C. The introduction of methyl groups can either increase or decrease the melting point depending on their influence on crystal packing. For instance, 4'-Methyl-2-biphenylcarboxylic acid melts at 146-148 °C.[2] The presence of two methyl groups on one ring in this compound is likely to disrupt some of the packing efficiency compared to unsubstituted biphenyl carboxylic acid, but the overall rigidity and potential for strong hydrogen bonding suggest a melting point in the mid-to-high 100s. A broader range is given to account for the uncertainty in packing effects.

Boiling Point

The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid state. Carboxylic acids exhibit significantly higher boiling points than other organic molecules of similar molecular weight due to strong hydrogen bonding.[3][4]

-

Estimation: > 350 °C (at atmospheric pressure)

-

Rationale: The boiling point of carboxylic acids increases with molecular weight.[5] Given the molecular weight of 226.27 g/mol , a high boiling point is expected. Direct comparison is difficult as aromatic carboxylic acids often decompose at their atmospheric boiling points. However, considering the high boiling points of simpler analogs, a value well above 350 °C is a reasonable estimation.

Solubility

Solubility is a critical parameter for drug delivery and formulation. It is governed by the principle of "like dissolves like."

-

Water Solubility: Predicted to be poorly soluble in water.

-

Rationale: While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar biphenyl backbone and the two methyl groups create a significant hydrophobic character.[1][6] Aromatic carboxylic acids like benzoic acid are sparingly soluble in cold water.[1] The increased hydrophobicity from the additional phenyl ring and methyl groups will further decrease aqueous solubility.[3][7]

-

-

Organic Solvent Solubility: Predicted to be soluble in moderately polar to nonpolar organic solvents such as ethers, and chlorinated hydrocarbons, and sparingly soluble in alcohols.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It is influenced by the electronic effects of substituents on the aromatic rings.

-

Estimation: 3.8 - 4.2

-

Rationale: The pKa of benzoic acid is approximately 4.2.[8] Methyl groups are weakly electron-donating, which generally slightly decreases the acidity of a carboxylic acid (raises the pKa).[9] However, a methyl group in the ortho position (the 2'-position in this case) can cause a steric effect, twisting the carboxyl group out of the plane of the ring. This "ortho effect" can disrupt resonance stabilization of the carboxylate anion, leading to an increase in acidity (a lower pKa).[10] 2-Methylbenzoic acid, for example, has a pKa of about 3.91, making it a stronger acid than benzoic acid.[8] Given the presence of both ortho (2') and meta (3') methyl groups on the adjacent ring, a complex interplay of electronic and steric effects is expected, likely resulting in a pKa value slightly lower than or similar to that of benzoic acid.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water, indicating its lipophilicity or hydrophobicity.

-

Estimation: 3.5 - 4.5

-

Rationale: Biphenyl itself has a logP of approximately 4.0.[11] The addition of a carboxylic acid group generally decreases the logP (increases hydrophilicity), while the addition of methyl groups increases it. The logP of biphenyl-4-carboxylic acid is around 3.2. The presence of two additional methyl groups in this compound will significantly increase its lipophilicity compared to the unsubstituted biphenyl carboxylic acid. Therefore, a logP value in the range of 3.5 to 4.5 is a reasonable estimate.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive values for the physicochemical properties of this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

-

Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically narrow. Impurities tend to depress and broaden the melting range.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

Perform the measurement in triplicate for accuracy.

-

}

Workflow for Melting Point Determination

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) through potentiometric titration with a standardized base.

-

Principle: The pKa is the pH at which the acid is 50% dissociated. By titrating a weak acid with a strong base and monitoring the pH, a titration curve is generated. The pH at the half-equivalence point of this curve corresponds to the pKa of the acid.

-

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and ethanol or DMSO) due to its low aqueous solubility.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the curve).

-

The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

-

}

Potentiometric Titration Workflow for pKa

Determination of logP by the Shake-Flask Method

This protocol details the classic shake-flask method for determining the n-octanol/water partition coefficient (logP).

-

Principle: The logP is the base-10 logarithm of the ratio of the concentration of a solute in the n-octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium.

-

Methodology:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Prepare a stock solution of this compound in the n-octanol phase.

-

Combine known volumes of the n-octanol stock solution and the pre-saturated water in a flask. The aqueous phase should be buffered to a pH at least 2 units below the pKa of the acid to ensure it is in its neutral form.

-

Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in water].

-

Calculate logP as log₁₀(P).

-

}

Shake-Flask Method for logP Determination

Synthesis and Spectroscopic Characterization

Synthetic Approach: Suzuki-Miyaura Coupling

The most common and versatile method for synthesizing substituted biphenyls, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13]

-

General Reaction: This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

-

Application: For the synthesis of the target molecule, 3-bromobenzoic acid (or its ester) would be coupled with 2,3-dimethylphenylboronic acid. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene/water) is crucial for optimizing the reaction yield.[14][15]

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be complex due to the multiple aromatic protons. Key expected signals include:

-

A singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

-

Multiple signals in the aromatic region (approx. 7.0-8.2 ppm).

-

Two singlets for the two non-equivalent methyl groups in the range of 2.1-2.5 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 15 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (approx. 165-175 ppm).[16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

-

A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹.[18][19]

-

A strong C=O stretching band for the carbonyl group, expected around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[20][21]

-

C-H stretching bands for the aromatic rings and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

-

A C-O stretching band in the 1210-1320 cm⁻¹ region.[19]

-

Conclusion

This technical guide has provided a detailed overview of the known and estimated physicochemical properties of this compound. While a lack of direct experimental data necessitates the use of informed estimations for several key parameters, the provided protocols offer a clear pathway for researchers to obtain precise empirical values. The inclusion of synthetic and spectroscopic insights further enriches the understanding of this compound. This document serves as a valuable resource for scientists and professionals in drug development, enabling them to make informed decisions and design further investigations into the potential applications of this and related biphenyl carboxylic acid derivatives.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Evergreensino Chemical Co., Ltd. (2025, May 23).

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. PubChem.

- Quora. (2017, April 26). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?

- The Royal Society of Chemistry.

- ResearchGate. (2025, August 6).

- ChemicalBook. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?

- ChemicalBook. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6.

- UNT Digital Library. (2025, December 15).

- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- ResearchGate. (2025, August 7).

- LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- ChemicalBook. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12566, 4-Methylbiphenyl. PubChem.

- Chemistry Stack Exchange. (2016, April 16). Acidic strength of organic acids. Substituted PhCOOH acids.

- CORE. (2010, November 10).

- The Royal Society of Chemistry.

- ACS Publications.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12563, 2-Methylbiphenyl. PubChem.

- ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid.

- Thermo Fisher Scientific. 4'-Methylbiphenyl-4-carboxylic acid, 96% 1 g.

- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- University of Colorado Boulder.

- ChemicalBook. 5728-33-6(3'-METHYLBIPHENYL-4-CARBOXYLIC ACID) Product Description.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2759814, 2'-Methyl-biphenyl-3-carboxylic acid. PubChem.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 747832, 3'-Methyl-biphenyl-3-carboxylic acid. PubChem.

- NIST WebBook.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. PubChem.

- Sigma-Aldrich. Biphenyl-3-carboxylic acid 97%.

- Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes.

- Sigma-Aldrich. 4'-Methyl-2-biphenylcarboxylic acid 97%.

- NIST WebBook. 1,1'-Biphenyl, 3-methyl-.

- NIST WebBook. 1,1'-Biphenyl, 4-methyl-.

- ResearchGate. CEPs of series of ortho-methyl substituted biphenyls (15–19) and how they compare with unsubstituted biphenyl, 1.

- ChemicalBook. 2-Biphenylcarboxylic acid | 947-84-2.

- The Good Scents Company. 2-methyl biphenyl, 643-58-3.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. 4 -Methyl-2-biphenylcarboxylic acid 97 7148-03-0 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

- 17. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2',3'-Dimethylbiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility. The introduction of substituents, such as methyl and carboxylic acid groups, allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comprehensive overview of 2',3'-Dimethylbiphenyl-3-carboxylic acid, a specific derivative with potential applications in various research domains. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical characteristics and potential utility.

Core Identification and Molecular Structure

This compound is a biphenyl derivative characterized by two methyl groups on one phenyl ring and a carboxylic acid group on the other. This seemingly simple arrangement of functional groups gives rise to a unique three-dimensional structure that dictates its interactions and reactivity.

Chemical Identifiers

A unique and unambiguous identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1215206-78-2 | CymitQuimica[1] |

| Molecular Formula | C₁₅H₁₄O₂ | CymitQuimica[1] |

| Molecular Weight | 226.27 g/mol | CymitQuimica[1] |

| IUPAC Name | 2',3'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | CymitQuimica[1] |

| Synonyms | This compound, 2,3-Dimethylbiphenyl-3-carboxylic acid | CymitQuimica[1] |

| InChI | InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | CymitQuimica[1] |

| InChIKey | NZCHUDYYICLURF-UHFFFAOYSA-N | CymitQuimica[1] |

Molecular Structure and Isomerism

The structure of this compound, with its ortho- and meta-substituted methyl groups, introduces steric hindrance that influences the dihedral angle between the two phenyl rings. This torsional angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.

It is important to distinguish this isomer from other dimethylbiphenyl carboxylic acids, such as 2',5'-dimethylbiphenyl-3-carboxylic acid and 2',6'-dimethylbiphenyl-3-carboxylic acid, as the position of the methyl groups significantly impacts the molecule's properties.

Physicochemical Properties

-

Melting Point: Biphenyl carboxylic acids are typically crystalline solids with relatively high melting points due to the rigid biphenyl core and intermolecular hydrogen bonding between the carboxylic acid groups. The melting point is influenced by the substitution pattern, which affects crystal packing.

-

Boiling Point: A high boiling point is expected due to the molecular weight and the strong intermolecular forces.

-

Solubility: The presence of the carboxylic acid group imparts some polarity, allowing for limited solubility in water, which is expected to decrease with increasing hydrocarbon character. It is likely to be soluble in organic solvents such as alcohols, ethers, and chlorinated solvents. The biphenyl structure itself contributes to its lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. While specific experimental spectra for this compound were not found, the expected spectral features are outlined below based on the known characteristics of its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons in different chemical environments.

-

Aromatic Protons (Ar-H): Signals for the seven aromatic protons would appear in the range of 7.0-8.2 ppm. The protons on the carboxylic acid-bearing ring will likely be more downfield due to the electron-withdrawing effect of the carboxyl group. The protons on the dimethyl-substituted ring will have their chemical shifts influenced by the electron-donating methyl groups.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected in the region of 2.0-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically between 10-13 ppm, which is characteristic of a carboxylic acid proton and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.

-

Carbonyl Carbon (C=O): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-180 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals for the twelve aromatic carbons will be observed between 120-145 ppm. The carbons attached to the methyl groups and the carboxylic acid group will have distinct chemical shifts.

-

Methyl Carbons (-CH₃): Signals for the two methyl carbons are expected in the aliphatic region, around 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-O Stretch and O-H Bend: These vibrations will give rise to bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for C-O stretching and around 920 cm⁻¹ for the out-of-plane O-H bend.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 226. Key fragmentation patterns would include the loss of a hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).

Synthesis and Manufacturing

The most logical and widely employed method for the synthesis of unsymmetrical biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis would involve the coupling of 3-bromobenzoic acid with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Illustrative)

-

Reaction Setup: To a reaction vessel, add 3-bromobenzoic acid, 2,3-dimethylphenylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), typically 1-5 mol%), and a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Addition of Base: Add an aqueous solution of a base, such as potassium carbonate or sodium carbonate (typically 2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and the aqueous phase is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Applications and Areas of Research

While specific research applications for this compound are not extensively documented in the public domain, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Research: Biphenyl carboxylic acids are known to exhibit a range of biological activities. For instance, some derivatives have been investigated as anti-inflammatory agents. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

-

Materials Science: The rigid biphenyl core is a common feature in liquid crystals and polymers. The carboxylic acid group provides a handle for further functionalization, allowing for the incorporation of this moiety into larger molecular architectures.

-

Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive carboxylic acid group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS of similar biphenyl carboxylic acids, the following precautions should be observed:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated area or use a fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical advice.

-

-

Fire and Explosion Hazards: As a solid organic compound, it is likely combustible. In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined chemical identity but with its full potential yet to be explored. This guide has provided a comprehensive overview of its known identifiers, predicted properties, a robust synthetic strategy, and potential areas of application. For researchers and developers, this molecule represents an opportunity to explore novel chemical space in the realms of drug discovery and materials science. The provided insights into its synthesis and characterization should serve as a solid foundation for future investigations.

References

Sources

Spectroscopic Characterization of 2',3'-Dimethylbiphenyl-3-carboxylic acid: A Technical Guide

Introduction

2',3'-Dimethylbiphenyl-3-carboxylic acid is a biphenyl derivative, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Accurate structural elucidation is paramount for understanding the compound's reactivity, and for its potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 3-(2,3-dimethylphenyl)benzoic acid, presents a fascinating case for spectroscopic analysis. The molecule consists of two phenyl rings connected by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with two methyl groups at the 2' and 3' positions. This substitution pattern leads to a unique set of spectroscopic signatures.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show a number of distinct signals in the aromatic, methyl, and carboxylic acid regions. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.[1][2] The protons on the two aromatic rings will exhibit complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | broad s | 1H |

| Aromatic (H2, H4, H5, H6) | 7.2 - 8.2 | m | 4H |

| Aromatic (H4', H5', H6') | 7.0 - 7.3 | m | 3H |

| Methyl (-CH₃ at C2') | 2.1 - 2.4 | s | 3H |

| Methyl (-CH₃ at C3') | 2.1 - 2.4 | s | 3H |

Note: The exact chemical shifts and coupling constants of the aromatic protons are difficult to predict precisely without experimental data due to the restricted rotation around the biphenyl bond and the complex interplay of electronic and steric effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 170-185 ppm.[1] The aromatic region will show a number of signals for the substituted and unsubstituted carbons of the two phenyl rings.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 185 |

| Aromatic (quaternary) | 125 - 145 |

| Aromatic (CH) | 120 - 135 |

| Methyl (-CH₃ at C2') | 15 - 25 |

| Methyl (-CH₃ at C3') | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

The most prominent feature will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][4] The C=O stretching vibration will appear as a strong, sharp peak between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[4]

Key Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, very broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong, sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| O-H bend (carboxylic acid) | 910 - 950 | Medium, broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 226. Aromatic carboxylic acids typically show a prominent molecular ion peak.[5] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[5][6]

Predicted Key Mass Spectral Fragments

| m/z | Fragment | Description |

| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular ion (M⁺˙) |

| 209 | [C₁₅H₁₃O]⁺ | Loss of •OH |

| 181 | [C₁₄H₁₃]⁺ | Loss of •COOH |

| 165 | [C₁₃H₉]⁺ | Loss of •COOH and CH₄ |

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts and coupling constants for all signals in both ¹H and ¹³C spectra.

General FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural identification. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry offers a self-validating system for confirming the presence of the key structural motifs: the disubstituted and monosubstituted aromatic rings, the methyl groups, and the carboxylic acid functionality. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related biphenyl compounds.

References

-

Molecules 2013, 18, S2. Supplementary Information. ResearchGate. Available from: [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

-

PubChem. 2',6'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2020). Journal of Applied Spectroscopy, 87(4), 796-803. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available from: [Link]

-

Pillai, C. N., & Perumal, S. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(1), 13-21. Available from: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

Patel, N. B., & Patel, H. R. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl) amide Derivatives. Asian Journal of Chemistry, 21(7), 5155. Available from: [Link]

-

NIST. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2009). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Chinese Journal of Structural Chemistry, 28(1), 121-124. Available from: [Link]

-

Mass Spec 3e Carboxylic Acids. (2020, July 6). [Video]. YouTube. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Available from: [Link]

-

Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid ((3-Chloro 2-(Substituted Phenyl)–4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3). Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

PubChem. 3'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). [Video]. YouTube. Available from: [Link]

-

Ghodke, S. D., Tamboli, A. B., Diwate, A. V., & Maldar, N. N. (2021). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Journal of Macromolecular Science, Part A, 58(6), 423-431. Available from: [Link]

-

PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Al-Hamdani, A. A. S., Al-Zoubi, R. M., & Al-Majidi, S. M. H. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(40), 35896-35907. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl Carboxylic Acids

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Cornerstone in Modern Drug Discovery

Substituted biphenyl carboxylic acids represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that has demonstrated a remarkable versatility in binding to a wide array of biological targets. This adaptability has led to their successful development as therapeutic agents in several critical disease areas.[1][2][3][4][5] The inherent structural features of the biphenyl core, including its tunable rotational barrier and the ability to position substituents in precise three-dimensional orientations, allow for the fine-tuning of pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted biphenyl carboxylic acids, with a focus on their anti-inflammatory, antihypertensive, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document aims to provide both foundational knowledge and field-proven insights to accelerate innovation in this promising area of medicinal chemistry.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant class of substituted biphenyl carboxylic acids functions as potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins and thromboxanes from arachidonic acid.[6][7][8][9] Prostaglandins are crucial mediators of inflammation, pain, and fever.[7][8] By blocking the COX enzymes, these compounds effectively reduce the inflammatory response.

Mechanism of Action: COX Inhibition

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[9] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of inflammatory conditions.[9] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[9] The design of selective COX-2 inhibitors has been a major goal in the development of safer anti-inflammatory drugs.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Mechanism of Action of Angiotensin Receptor Blockers.

Experimental Evaluation of Antihypertensive Activity

In Vitro Assay: Angiotensin II Receptor-Binding Assay

This assay is used to determine the affinity of a compound for the AT1 receptor. [10] Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the human AT1 receptor.

-

Radioligand Binding: Incubate the membranes with a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-angiotensin II) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Table 2: Pharmacokinetic Properties of Representative Sartans

| Drug | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

| Losartan | 2 (active metabolite: 6-9) | 23 | >85% |

| Valsartan | 6 | 23 | >85% |

| Irbesartan | 11 | 60-80 | >85% |

| Telmisartan | 24 | 500 L (Volume of Distribution) | >85% |

| Data sourced from[11][12] |

III. Anticancer Activity: Disrupting Cell Cycle and Polymerization

Recent research has highlighted the potential of substituted biphenyl carboxylic acids as anticancer agents. [1][2]These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer. [1][2]

Mechanism of Action: Dual Inhibition of Cdk4 and Tubulin Polymerization

One notable example is biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which exhibits a dual mechanism of action. [13][14]It inhibits cyclin-dependent kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle. [13][14]Additionally, it inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during the G2/M phase of the cell cycle. [13][14]This dual action leads to cell cycle arrest at both the G0/G1 and G2/M phases, ultimately inducing apoptosis in cancer cells. [13][14]

Experimental Workflow: Anticancer Drug Screening

Caption: Workflow for Anticancer Drug Discovery.

Experimental Evaluation of Anticancer Activity

In Vitro Cell-Based Assays

Cell-based assays are fundamental for the initial screening of potential anticancer compounds. [15] Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted biphenyl carboxylic acid derivatives for a specified period (e.g., 72 hours). [16]3. Addition of Reagent: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

-

Incubation: Incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [16] Table 3: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

| Compound ID | Substitution | Target Cell Line | IC50 (µM) | Reference |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | [1][2] |

| MDA-MB-231 | 10.78 ± 2.58 | [1][2] | ||

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | [1][2] |

| MDA-MB-231 | 9.54 ± 0.85 | [1][2] |

IV. Synthesis of Substituted Biphenyl Carboxylic Acids

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biphenyls. [1][2]This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. [1][2]

General Synthetic Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the substituted boronic acid, the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted biphenyl carboxylic acid.

V. Conclusion and Future Directions

Substituted biphenyl carboxylic acids have proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Their success as anti-inflammatory, antihypertensive, and emerging anticancer drugs underscores the power of this versatile chemical entity. The continued exploration of this scaffold, aided by advances in synthetic chemistry, computational modeling, and high-throughput screening, holds immense promise for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles. Future research will likely focus on the design of more selective inhibitors, the exploration of novel biological targets, and the development of innovative drug delivery systems to maximize the therapeutic potential of this important class of compounds.

References

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica. Available at: [Link]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Synapse. Available at: [Link]

-

The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls (1965). SciSpace. Available at: [Link]

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

-

Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. Available at: [Link]

-

Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. PubMed. Available at: [Link]

-

Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Available at: [Link]

-

The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Available at: [Link]

-

(PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

-

Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry. Available at: [Link]

-

Cell-culture based test systems for anticancer drug screening. EurekAlert!. Available at: [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

- Novel biphenyl sartans. Google Patents.

-

Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. Available at: [Link]

-

Angiotensin receptor blockers (ARBs). BHF. Available at: [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

-

Pharmacology and Pharmacokinetics of Angiotensin Receptor Blockers. ResearchGate. Available at: [Link]

-

Angiotensin Receptor Blockers (ARBs). CV Pharmacology. Available at: [Link]

-

Pharmacology of Angiotensin Receptor Blockers (ARBs) and ACE Inhibitors in Cardiovascular Disease. Walsh Medical Media. Available at: [Link]

-

Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. DVM. Available at: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

-

Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PubMed Central. Available at: [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Longdom. Available at: [Link]

-

Angiotensin Receptor Blockers: Pharmacology, Efficacy, and Safety. PubMed Central. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. Available at: [Link]

-

Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis. PubMed Central. Available at: [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NIH. Available at: [Link]

-

Basic structure of biphenyl and five FDA-approved drugs containing... ResearchGate. Available at: [Link]

-

Demonstration of the potent antihypertensive activity of phenyl-2-aminoethyl sulfides. PubMed. Available at: [Link]

-

(PDF) Synthesis and biological activity of biphenyl group derivatives. ResearchGate. Available at: [Link]

-

Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]

-

Angiotensin II receptor blocker. Wikipedia. Available at: [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]

-

Ibuprofen Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

-

Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. PubMed Central. Available at: [Link]

-

antihypertensive agent (CHEBI:35674). EMBL-EBI. Available at: [Link]

Sources

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Angiotensin Receptor Blockers: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. noblelifesci.com [noblelifesci.com]

Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Dimethylbiphenyl Carboxylic Acids

Biphenyl derivatives form a critical structural foundation in medicinal chemistry, appearing in numerous commercialized pharmaceuticals, natural products, and agrochemicals.[1][2] Their structural rigidity and ability to present substituents in distinct spatial orientations make them privileged scaffolds for interacting with biological targets. When combined with a carboxylic acid functional group, the resulting biphenyl carboxylic acid moiety offers a powerful tool for drug design. The carboxylic acid group enhances hydrophilicity and polarity, which can significantly influence a drug's bioavailability.[1] Furthermore, it often serves as a key pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with target proteins.[3]

This combination is famously exemplified in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, Diflunisal, and Fenbufen, where the biphenyl structure provides the core hydrophobic framework and the carboxylic acid group is crucial for inhibiting cyclooxygenase (COX) enzymes.[1][4] Beyond inflammation, these scaffolds have been explored for a wide range of therapeutic applications, including anticancer, antihypertensive, antimicrobial, and immunosuppressant activities.[1] This guide provides a detailed exploration of a specific subclass: dimethylbiphenyl carboxylic acids, focusing on their synthesis, chemical properties, and evolving role in drug development.

Core Synthesis Methodologies: From Precursors to Final Product

The synthesis of dimethylbiphenyl carboxylic acids can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key approaches include the oxidation of dimethylbiphenyl precursors and palladium-catalyzed cross-coupling reactions.

Liquid-Phase Oxidation of Dimethylbiphenyl

A direct and effective method involves the liquid-phase oxidation of a corresponding dimethylbiphenyl molecule. This approach is particularly useful when the dimethylbiphenyl starting material is readily accessible. For instance, biphenyl-3,4-dicarboxylic acid can be synthesized from 3,4-dimethylbiphenyl.[2] The process typically utilizes molecular oxygen in the presence of a heavy metal catalyst system.

The mechanism relies on the catalytic cycle of a transition metal, such as cobalt, often used in conjunction with a bromine source. The catalyst facilitates the generation of radical species, which attack the benzylic protons of the methyl groups. The oxidation proceeds sequentially, first converting one methyl group to a carboxylic acid, followed by the second. Studies have shown that for 3,4-dimethylbiphenyl, the methyl group at the para-position (position 4) is oxidized preferentially.[2]

Experimental Protocol: Cobalt-Catalyzed Oxidation

A representative protocol for the liquid-phase oxidation of a dimethylbiphenyl is as follows:

-

Reactor Setup: A mixture of the dimethylbiphenyl substrate, a cobalt salt (e.g., cobalt acetate), and a bromide source (e.g., sodium bromide) is charged into a reaction vessel containing glacial acetic acid as the solvent.[2]

-

Initiation: The mixture is heated to the target temperature (typically 80-120°C) under vigorous stirring.

-

Oxidation: Molecular oxygen or air is bubbled through the reaction mixture at a controlled rate.[5] The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of intermediates and the final dicarboxylic acid product.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the acetic acid solution. The crude product is collected by filtration, washed with water to remove the catalyst and solvent, and then dried.[5] Further purification can be achieved by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing asymmetrically substituted biphenyls, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] This method offers high functional group tolerance and excellent yields, making it a cornerstone of modern organic synthesis. The general approach involves coupling an aryl halide with an aryl boronic acid.

Causality in Experimental Design: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical. Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl halide. The base (e.g., K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation. The solvent system, often a mixture like 1,4-dioxane and water, is chosen to solubilize both the organic substrates and the inorganic base.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized step-by-step procedure for synthesizing a biphenyl carboxylic acid via Suzuki coupling:

-

Reactant Preparation: To a solution of a bromophenyl carboxylic acid derivative (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.0 eq).[1]

-

Catalyst Addition: De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (typically 0.02-0.05 eq).[1]

-

Reaction: Stir the resulting mixture at an elevated temperature (e.g., 80°C) for 16-24 hours. Monitor the reaction's progress using TLC.[1]

-